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Compound of Interest

Compound Name: (RS)-(Tetrazol-5-yl)glycine

Cat. No.: B1683113

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tetrazol-5-ylglycine is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key
player in glutamatergic neurotransmission. Its unique structure, featuring a tetrazole ring as a
bioisostere for a carboxylic acid group, makes it a valuable tool in neuroscience research and a
lead compound for the development of novel therapeutics targeting the central nervous system.
The synthesis of DL-tetrazol-5-ylglycine can be achieved through various methods. This
document provides detailed protocols for two established high-yield synthesis routes, allowing
for the consistent and efficient production of this important compound for research and
development purposes. The methods described are based on the work of Lunn et al. (1992),
published in the Journal of Medicinal Chemistry.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes
for DL-tetrazol-5-ylglycine, facilitating a direct comparison of their efficiency and key
parameters.
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Parameter

Method 1: Sodium Azide in
DMF

Method 2: Tri-n-butyltin
Azide

Starting Material

Ethyl 2-cyano-2-

oximinoacetate

Ethyl 2-cyano-2-

(methoxyimino)acetate

Key Reagents

Sodium azide (NaNs),
Platinum(lV) oxide (PtOz2)

Tri-n-butyltin azide (BusSnNs),
Platinum(lV) oxide (PtOz2)

Overall Yield

Not explicitly stated, but

individual step yields are high

Not explicitly stated, but
individual step yields are

provided

Purity of Final Product

Generally purer product

reported[1]

Requires careful purification

Key Reaction Conditions

- Tetrazole formation: 70 °C, 30
h- Hydrogenation: Room

Temperature

- Tetrazole formation: 80 °C, 5
h- Hydrogenation: Room

Temperature

Safety Considerations

Caution with heating sodium

azide solutions in DMF[1]

Tri-n-butyltin azide is relatively
heat stable[1]

Experimental Protocols
Method 1: Synthesis via Sodium Azide

This method involves the construction of the tetrazole ring from a cyano-oxime precursor using

sodium azide, followed by hydrolysis and catalytic hydrogenation. This route is noted for

yielding a purer final product.[1]

Step 1: Synthesis of Ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8)

e To a solution of ethyl 2-cyano-2-oximinoacetate (7) (1.42 g, 10 mmol) in dimethylformamide
(DMF, 20 mL), add sodium azide (0.78 g, 12 mmol).

e Heat the mixture at 70 °C for

30 hours.

o Cool the reaction mixture and pour it into a mixture of ice water (100 mL) and concentrated

hydrochloric acid (2 mL).
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o Extract the aqueous solution with ethyl acetate (3 x 50 mL).

o Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to yield the crude product.

e Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure
ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8).

o Yield: 1.48 g (80%)
o Melting Point: 158-160 °C

Step 2: Synthesis of 2-Oximino-2-(2H-tetrazol-5-yl)acetic Acid (9)

To a solution of ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate (8) (1.85 g, 10 mmol) in ethanol
(20 mL), add a 1 N aqueous solution of sodium hydroxide (22 mL, 22 mmol).

 Stir the mixture at room temperature for 3 hours.
 Acidify the solution to pH 1 with concentrated hydrochloric acid.
o Extract the aqueous solution with ethyl acetate (3 x 50 mL).

o Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate
under reduced pressure to yield 2-oximino-2-(2H-tetrazol-5-yl)acetic acid (9).

o Yield: 1.4 g (89%)

o Melting Point: 185 °C (decomposes)
Step 3: Synthesis of DL-Tetrazol-5-ylglycine (5)
e Dissolve 2-oximino-2-(2H-tetrazol-5-yl)acetic acid (9) (1.57 g, 10 mmol) in water (100 mL).
e Add platinum(IV) oxide (0.1 g) to the solution.

e Hydrogenate the mixture at an initial pressure of 50 psi for 3 hours.
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« Filter the catalyst from the reaction mixture, ensuring that the precipitated product is not lost
during this process.

» Concentrate the filtrate under reduced pressure to yield DL-tetrazol-5-ylglycine (5).
o Yield: 1.0 g (70%)
o Melting Point: 190 °C (decomposes)

o Elemental Analysis: Calculated for CsHsNsO2: C, 25.18; H, 3.52; N, 48.94. Found: C,
25.33; H, 3.52; N, 48.71.

Method 2: Synthesis via Tri-n-butyltin Azide

This alternative route utilizes the more heat-stable tri-n-butyltin azide for the tetrazole ring
formation on a methylated oxime precursor.

Step 1: Synthesis of Ethyl 2-cyano-2-(methoxyimino)acetate (10)

e To a suspension of ethyl 2-cyano-2-oximinoacetate (7) (14.2 g, 100 mmol) and potassium
carbonate (27.6 g, 200 mmol) in acetone (200 mL), add methyl iodide (14.2 g, 100 mmol).

 Stir the mixture at room temperature for 18 hours.
« Filter the reaction mixture and concentrate the filtrate under reduced pressure.

e Dissolve the residue in diethyl ether, wash with water, then with brine, and dry over
anhydrous magnesium sulfate.

» Concentrate the solution under reduced pressure to give ethyl 2-cyano-2-
(methoxyimino)acetate (10).

o Yield: 13.8 g (88%)
Step 2: Synthesis of Ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11)

o Heat a mixture of ethyl 2-cyano-2-(methoxyimino)acetate (10) (1.56 g, 10 mmol) and tri-n-
butyltin azide (3.32 g, 10 mmol) at 80 °C for 5 hours.
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e Cool the mixture and purify by chromatography on silica gel, eluting with a 1:1 mixture of
ethyl acetate and hexane, to afford ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11).

o Yield: 1.4 g (70%)
o Melting Point: 83-85 °C
Step 3: Synthesis of 2-(Methoxyimino)-2-(2H-tetrazol-5-yl)acetic Acid (12)

e To a solution of ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate (11) (1.99 g, 10 mmol) in
diethyl ether (50 mL), add a solution of hydrogen chloride in diethyl ether.

« Stir the mixture until precipitation is complete.

o Filter the solid and wash with diethyl ether to yield 2-(methoxyimino)-2-(2H-tetrazol-5-
ylacetic acid (12).

o Yield: 1.2 g (70%)
o Melting Point: 145 °C (decomposes)

Step 4: Synthesis of DL-Tetrazol-5-ylglycine (5)

Dissolve 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetic acid (12) (1.71 g, 10 mmol) in water
(100 mL).

e Add platinum(IV) oxide (0.1 g) to the solution.

e Hydrogenate the mixture at an initial pressure of 50 psi for 3 hours.

« Filter the catalyst from the reaction mixture.

o Concentrate the filtrate under reduced pressure to yield DL-tetrazol-5-ylglycine (5).
o Yield: 1.0 g (70%)

o Melting Point: 190 °C (decomposes)
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o Elemental Analysis: Calculated for CsHsNsO2: C, 25.18; H, 3.52; N, 48.94. Found: C,
25.33; H, 3.52; N, 48.71.

Visualized Experimental Workflows
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Method 1: Sodium Azide Route

Ethyl 2-cyano-2-oximinoacetate

NaNs, DMF
70°C, 30h

Ethyl 2-oximino-2-(2H-tetrazol-5-yl)acetate

1N NaOH, EtOH
RT, 3h
Then HCI

2-Oximino-2-(2H-tetrazol-5-yl)acetic Acid

H2, PtO2
Water, 50 psi

DL-Tetrazol-5-ylglycine

Click to download full resolution via product page

Caption: Workflow for the synthesis of DL-Tetrazol-5-ylglycine via the sodium azide method.
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Method 2: Tri-n-butyltin Azide Route

Ethyl 2-cyano-2-oximinoacetate

CHsl, K2COs

Acetone, RT, 18h

Ethyl 2-cyano-2-(methoxyimino)acetate

BusSnNs
80°C, 5h

Ethyl 2-(methoxyimino)-2-(2H-tetrazol-5-yl)acetate

2-(Methoxyimino)-2-(2H-tetrazol-5-yl)acetic Acid

Hz, PtO2
Water, 50 psi

DL-Tetrazol-5-ylglycine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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